molecular formula C14H9NS B11884729 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole CAS No. 42256-87-1

2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole

Katalognummer: B11884729
CAS-Nummer: 42256-87-1
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: GQLCQOBJZPXUMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air. This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient synthetic routes are likely to be employed to scale up the production of this compound for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese (III) acetate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole has several scientific research applications:

Wirkmechanismus

The mechanism by which 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole stands out due to its specific ring fusion and the presence of both sulfur and nitrogen atoms, which confer unique electronic and structural properties. These characteristics make it particularly valuable in the fields of organic electronics and medicinal chemistry .

Eigenschaften

CAS-Nummer

42256-87-1

Molekularformel

C14H9NS

Molekulargewicht

223.29 g/mol

IUPAC-Name

2H-indeno[4,5-g][1,3]benzothiazole

InChI

InChI=1S/C14H9NS/c1-2-9-4-5-12-11(10(9)3-1)6-7-13-14(12)16-8-15-13/h1-7H,8H2

InChI-Schlüssel

GQLCQOBJZPXUMM-UHFFFAOYSA-N

Kanonische SMILES

C1N=C2C=CC3=C4C=CC=C4C=CC3=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.